UT-B Inhibition: N-Allyl vs. Des-Allyl Analog
N-Allyl-N'-(2,4-dimethoxyphenyl)urea inhibits human urea transporter B (UT-B) with an IC50 of 1.72 µM, whereas the des-allyl analog 1-(2,4-dimethoxyphenyl)urea shows no inhibition up to 100 µM in the same assay . The allyl group is therefore essential for UT-B engagement in this scaffold.
| Evidence Dimension | UT-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.72 µM |
| Comparator Or Baseline | 1-(2,4-dimethoxyphenyl)urea IC50 > 100 µM |
| Quantified Difference | > 58-fold selectivity window |
| Conditions | Human erythrocyte UT-B, spectrophotometric lysis assay, 6 min incubation |
Why This Matters
For urea transporter research, the presence of the allyl group is the decisive factor for UT-B binding, making the des-allyl analog unsuitable as a substitute.
- [1] BindingDB. BDBM50512227 (CHEMBL4454312): Inhibition of human UT-B, IC50 = 1.72 µM. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512227 View Source
